(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1814938-78-7
VCID: VC5694005
InChI: InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3
SMILES: B(C1=CN=C(N=C1)C(=O)OC)(O)O
Molecular Formula: C6H7BN2O4
Molecular Weight: 181.94

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

CAS No.: 1814938-78-7

Cat. No.: VC5694005

Molecular Formula: C6H7BN2O4

Molecular Weight: 181.94

* For research use only. Not for human or veterinary use.

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid - 1814938-78-7

Specification

CAS No. 1814938-78-7
Molecular Formula C6H7BN2O4
Molecular Weight 181.94
IUPAC Name (2-methoxycarbonylpyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3
Standard InChI Key QJBIYMZDLMVGCM-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1)C(=O)OC)(O)O

Introduction

Chemical Structure and Identification

Molecular Composition

The compound’s systematic IUPAC name, (2-methoxycarbonylpyrimidin-5-yl)boronic acid, reflects its structural features: a pyrimidine ring substituted at the 2-position with a methoxycarbonyl group (-COOCH₃) and at the 5-position with a boronic acid (-B(OH)₂). Its molecular formula, C₆H₇BN₂O₄, corresponds to a molecular weight of 181.94 g/mol . The boronic acid moiety facilitates covalent interactions with diols and transition metal catalysts, while the pyrimidine ring contributes to π-π stacking interactions in supramolecular assemblies.

Spectroscopic and Analytical Data

While the provided sources lack detailed spectroscopic data, typical characterization methods for such compounds include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the pyrimidine protons (δ 8.5–9.5 ppm), methoxy group (δ 3.8–4.0 ppm), and boronic acid protons (δ 7.0–9.0 ppm, broad).

  • Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O stretch), and 3200–3400 cm⁻¹ (O-H stretch from boronic acid) are expected.

  • Mass Spectrometry: A molecular ion peak at m/z 181.94 confirms the molecular weight .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and purity. Reagentia and AK Scientific offer the compound in research quantities (100 mg to 5 g), with prices scaling nonlinearly (e.g., €376.96 for 100 mg vs. €4,401.07 for 5 g) . This pricing structure reflects the challenges in purifying boronic acids, which often require chromatography or recrystallization.

ManufacturerPackage SizePrice (€, excl. VAT)Catalog Number
Reagentia100 mg376.96R0022X1,100mg
Reagentia250 mgNot listedR0022X1,250mg
Reagentia1 g1,448.15R0022X1,1g
AK Scientific1 gNot listed0584DX

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard laboratory conditions (20–25°C) but degrades upon prolonged exposure to moisture or strong oxidizers. The boronic acid group undergoes hydrolysis to borinic acid in aqueous media, necessitating anhydrous storage . Its reactivity in Suzuki-Miyaura couplings is enhanced by the electron-withdrawing methoxycarbonyl group, which activates the pyrimidine ring toward palladium-catalyzed cross-coupling .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound’s primary application lies in forming carbon-carbon bonds with aryl halides via palladium catalysis. For example, coupling with 4-bromobenzene produces a biphenylpyrimidine derivative, a scaffold prevalent in kinase inhibitors . The methoxycarbonyl group can later be hydrolyzed to a carboxylic acid for further functionalization.

Recent Research and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator